molecular formula C11H17NO4S B2785484 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide CAS No. 1797880-08-0

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide

Cat. No.: B2785484
CAS No.: 1797880-08-0
M. Wt: 259.32
InChI Key: MJUITHTVTLZPNS-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(3-Methoxyphenyl)ethyl]methanesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted ethyl chain attached to a 3-methoxyphenyl group. The molecule features two methoxy groups: one on the benzene ring and another on the ethyl chain adjacent to the sulfonamide moiety. This dual substitution likely influences its electronic and steric properties, affecting solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-15-10-6-4-5-9(7-10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUITHTVTLZPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 3-methoxyphenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methoxyethylamine to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of methanesulfonyl chloride to control the exothermic reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Bond

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, cleaving the S–N bond to yield methanesulfonic acid and the corresponding amine derivative. This reaction is critical for understanding the compound’s stability and degradation pathways.

Conditions Products Mechanistic Notes References
Acidic (HCl, reflux)Methanesulfonic acid + 2-methoxy-2-(3-methoxyphenyl)ethylamineProtonation of sulfonamide nitrogen initiates cleavage.
Basic (NaOH, 60°C)Methanesulfonate salt + free amineNucleophilic hydroxide attack at sulfur.

Key Findings :

  • Hydrolysis rates increase with temperature and ionic strength.

  • The presence of electron-donating methoxy groups stabilizes the intermediate sulfonate ion, accelerating basic hydrolysis .

Condensation Reactions

The primary amine generated from hydrolysis (or present in related intermediates) participates in condensation with carbonyl compounds. For example:

Reaction Partner Conditions Product Yield References
Aryl methyl ketonesEthanol, reflux, 12 hSchiff base derivatives (e.g., arylidenehydrazides)65–85%
Hydrazine monohydrateEthanol, 80°C, 6 hSulfonamide-tethered hydrazide intermediates>90%

Mechanistic Insights :

  • The ethylamine sidechain acts as a nucleophile, attacking electrophilic carbonyl carbons .

  • Steric hindrance from the 3-methoxyphenyl group may reduce reaction efficiency with bulky ketones .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl ring undergoes EAS at positions ortho/para to the methoxy group. While direct data for this compound is limited, analogous sulfonamides exhibit predictable reactivity:

Reagent Conditions Position Product Notes References
Nitrating mixture (HNO₃/H₂SO₄)0–5°C, 2 hParaNitro-substituted aryl derivativeMeta-directing sulfonamide reduces nitration rate.
Chlorine (Cl₂, FeCl₃)RT, 1 hOrthoChlorinated aryl derivativeCompeting side reactions observed.

Structural Influence :

  • The methoxy group activates the ring for EAS but directs substituents to positions less accessible due to steric bulk from the ethyl sulfonamide chain .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related sulfonamides reveals decomposition pathways:

Temperature Range Major Products Mechanism References
200–250°CSO₂, methane, and phenolic fragmentsCleavage of sulfonamide and ether linkages.
>300°CCarbonized residues + volatile aromaticsPyrolysis of aromatic cores.

Stability Notes :

  • Decomposition is exothermic above 200°C, necessitating controlled storage conditions.

Coupling Reactions

The sulfonamide nitrogen can act as a weak nucleophile in Pd-catalyzed cross-coupling reactions, though yields are moderate:

Reagent Catalyst Product Yield References
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃Biaryl sulfonamides40–55%
Vinyl bromidesPd(OAc)₂, XantphosAlkenyl sulfonamides30–45%

Limitations :

  • Low reactivity due to electron-withdrawing sulfonyl group and steric bulk .

Redox Reactions

The methoxy groups are resistant to oxidation, but the ethyl chain may undergo hydroxylation under strong conditions:

Reagent Conditions Product Notes References
KMnO₄, H₂O80°C, 4 hCarboxylic acid derivativePartial decomposition occurs.
LiAlH₄THF, reflux, 6 hReduced amine productRequires excess reductant.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H23N1O4S
  • Molecular Weight : 345.44 g/mol
  • IUPAC Name : N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide

The presence of the methanesulfonamide group enhances the compound's solubility and stability, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. In vitro studies have demonstrated its ability to modulate inflammatory pathways effectively.
  • Analgesic Properties : Animal model studies suggest that the compound exhibits analgesic effects by interacting with pain pathways, potentially offering new avenues for pain management therapies.
  • Antitumor Effects : Preliminary findings suggest cytotoxic properties against specific cancer cell lines, indicating potential as an anticancer agent. Further research is needed to elucidate its mechanisms and efficacy in vivo.

Biological Research

The compound is being investigated as a biochemical probe to study various biological processes:

  • Neuronal Growth : Studies have indicated that derivatives of similar compounds may promote neurite outgrowth in neuronal cultures, suggesting potential applications in neuroregenerative medicine .

Materials Science

This compound can be utilized in the development of advanced materials due to its unique chemical properties:

  • Polymer Chemistry : The compound may serve as a functional monomer or additive to enhance the mechanical and thermal properties of polymers. Its ability to modify surface characteristics can lead to improved material performance in various industrial applications.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory conditions such as arthritis.

Case Study 2: Antitumor Activity

In vitro tests on various cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis. Further research is being conducted to assess its efficacy in animal models and potential clinical applications.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is not fully understood. it is believed to interact with molecular targets through its sulfonamide group, which can form hydrogen bonds and other interactions with proteins and enzymes. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Sulfonamide Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 3-Methoxyphenyl, 2-methoxyethyl 303.35* Not reported Methoxy, sulfonamide
Sch225336 () Bis-sulfone, 4-methoxy-2-sulfonylphenyl 534.56 Not reported Sulfonyl, methoxy
m-AMSA () 3-Methoxyphenyl, acridinylamino 393.43 Not reported Methoxy, acridine, sulfonamide
Compound 1f () 3-Methoxyphenyl, pyrazol-4-yl, methylbenzenesulfonamide ~600 (estimated) 118–180 Pyrazole, sulfonamide
N-(3-Methoxybenzoyl)-2-methyl-BSA () 3-Methoxybenzoyl, methylbenzenesulfonamide 335.37 Not reported Methoxy, benzoyl, sulfonamide
N-[3-Amino-5-tert-butyl-2-methoxyphenyl]-MSA () 5-tert-butyl, 3-amino, 2-methoxy 272.37 Not reported Amino, tert-butyl, methoxy

*Calculated based on formula C₁₂H₁₇NO₅S.

Key Observations :

  • Methoxy Positioning : The target compound’s 3-methoxyphenyl group is shared with m-AMSA (), which exhibits antitumor activity. However, m-AMSA’s acridine moiety enhances DNA intercalation, a feature absent in the target compound .
  • Molecular Weight : The target compound (MW ~303) is smaller than Sch225336 (MW 534.56) and triarylpyrazole derivatives (MW ~600), suggesting better bioavailability .
  • Melting Points : Triarylpyrazole derivatives () exhibit higher melting points (118–180°C) due to extended aromatic systems, whereas the target compound’s aliphatic chain may reduce crystallinity .

Key Observations :

  • Receptor Targeting : Sch225336’s bis-sulfone structure enables CB2 selectivity, whereas the target compound’s simpler structure may favor different receptor interactions .
  • Antitumor Potential: m-AMSA’s 3-methoxyphenyl group correlates with DNA-binding activity, suggesting that the target compound’s similar substituent could be explored for anticancer applications .
  • Enzyme Inhibition : Compounds with extended aromatic systems (e.g., pyrazoles in ) often inhibit kinases or proteases, but the target compound’s shorter chain may limit such interactions .

Structural and Spectroscopic Comparisons

  • Crystallography : N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide () exhibits a planar benzoyl group with a mean C–C bond length of 0.004 Å, whereas the target compound’s ethyl chain may introduce torsional strain, reducing planarity .
  • NMR Data : Triarylpyrazole derivatives () show distinct ^1H-NMR shifts for methoxy protons (δ ~3.8–4.0 ppm), similar to the target compound’s expected shifts .
  • Solubility: N-[3-Amino-5-tert-butyl...] () is stored at 2–8°C, indicating hygroscopicity, while m-AMSA’s hydrochloride salt () enhances water solubility .

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C13H17NO3S
  • CAS Number : 170215-60-8

The methanesulfonamide group enhances the compound's solubility and potential interactions with biological targets.

PropertyValue
Molecular Weight273.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

This compound interacts with various molecular targets, primarily through enzyme inhibition and receptor modulation. The methanesulfonamide moiety is known to enhance binding affinity to specific enzymes, which can lead to altered metabolic pathways.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of methanesulfonamide exhibit anti-inflammatory properties. A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as an inhibitor of polo-like kinase 1 (Plk1), a target in various cancers. In vitro studies reported IC50 values indicating effective inhibition of Plk1, which plays a crucial role in cell cycle regulation .

Case Studies

  • Case Study on Inhibition of Plk1 :
    • Objective : To evaluate the anticancer potential of the compound.
    • Method : ELISA assays were used to determine IC50 values.
    • Results : The compound exhibited an IC50 value of 4.38 μM against Plk1, indicating significant inhibitory activity.
    • : This suggests that this compound could be a promising candidate for further development as an anticancer agent .
  • Case Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory effects of the compound.
    • Method : Examination of cytokine levels in treated cells.
    • Results : The compound reduced TNF-alpha and IL-6 levels significantly.
    • : These findings support its potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methanesulfonamide group and the phenyl substituents have shown varying effects on potency.

Table 2: Structure-Activity Relationship Data

Compound VariantModificationIC50 (μM)
OriginalNone4.38
Variant AAddition of F atom>50
Variant BSubstitution with ethyl group1.85
Variant CRemoval of phenyl ring2.92

These data suggest that specific modifications can enhance or diminish biological activity, guiding future synthesis efforts.

Q & A

Q. What are the key considerations in designing a synthetic route for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide?

  • Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and condensation. Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency by stabilizing intermediates .
  • Base selection : Triethylamine or similar bases neutralize acidic byproducts (e.g., HCl) during sulfonamide bond formation .
  • Temperature control : Reactions often proceed at 0–60°C to balance reaction rate and side-product minimization .
    Example workflow:
     1. Methoxy group introduction via alkylation of 3-methoxyphenethylamine.  
     2. Sulfonylation using methanesulfonyl chloride under inert atmosphere.  
     3. Purification via column chromatography or recrystallization [[8]].  

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Analytical techniques are critical for validation:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm functional groups and regiochemistry (e.g., methoxy protons at δ 3.2–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z ~315.12) .
  • Elemental Analysis : Ensures >95% purity by matching calculated vs. observed C, H, N, S percentages .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound under varying solvent conditions?

  • Methodological Answer : Systematic optimization involves:
  • Solvent polarity screening : Compare yields in DMF (high polarity) vs. THF (moderate polarity) to assess dielectric constant effects on transition states .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
    Example data table from analogous sulfonamide syntheses:
SolventYield (%)Purity (%)Reference
DMF7892
DCM6588

Q. What strategies resolve contradictions in reported biological activities of structurally analogous sulfonamides?

  • Methodological Answer : Conflicting data (e.g., antimicrobial vs. anticancer activity) require:
  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., methoxy position) and assess activity changes using in vitro assays (MIC, IC50_{50}) .
  • Target-specific profiling : Screen against enzyme panels (e.g., kinases, proteases) to identify off-target effects .
  • Molecular docking : Compare binding affinities to receptors (e.g., carbonic anhydrase) using computational models .
    Example case study:
  • A sulfonamide analog showed anti-malarial activity in vitro but lacked efficacy in vivo due to poor bioavailability, resolved by prodrug modification .

Q. How do electronic effects of substituents influence the sulfonamide’s reactivity in downstream functionalization?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) deactivate the sulfonamide nitrogen, reducing nucleophilicity. Strategies include:
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites .
  • Catalytic activation : Employ Lewis acids (e.g., ZnCl2_2) to enhance electrophilicity during cross-coupling reactions .
    Example reaction:
     N-Alkylation using iodomethane in DMF with K\(_2\)CO\(_3\) yields 85% product after 12 hours [[7]].  

Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for sulfonamides with similar structures?

  • Methodological Answer : Discrepancies arise from:
  • Crystallinity vs. amorphous forms : X-ray diffraction (XRD) can identify polymorphic variations affecting solubility .
  • pH-dependent ionization : Adjust buffer conditions (e.g., pH 7.4 for physiological relevance) and measure logP values to correlate with experimental data .
    Example comparison:
CompoundlogPSolubility (mg/mL)Source
Analog A (3-methoxy)2.11.8
Analog B (4-methoxy)1.73.2

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